4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Description
4-(Ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 3-methyl-1-phenylpyrazole moiety via a thioether group. This compound belongs to a class of N-substituted benzamides, which are frequently explored for their pharmacological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-24-17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-22(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPLVYHGOXBGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.
Substitution Reactions: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride.
Amidation: The final step involves the formation of the benzamide by reacting the substituted pyrazole with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the ethylthio and benzamide moieties. A notable synthetic route utilizes 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , which can be derived from various precursors through cyclization reactions in the presence of appropriate reagents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of cell proliferation. The pyrazole moiety is often linked to significant biological activity due to its ability to interact with multiple biological targets.
Case Study: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives, including those similar to this compound, demonstrating promising results against breast cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Anti-inflammatory Properties
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of an ethylthio group has been shown to enhance the anti-inflammatory activity by modulating pathways associated with inflammation.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.2 | |
| Similar Pyrazole Derivative | Anti-inflammatory | 10.3 | |
| Another Pyrazole Analog | Antioxidant | 8.6 |
Pharmacological Insights
The pharmacological profile of this compound includes potential applications in treating conditions such as diabetes and neurodegenerative diseases. Its ability to modulate enzyme activity related to glucose metabolism makes it a candidate for further investigation in diabetes management.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The ethylthio group and the pyrazole ring are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can be contextualized against related compounds, as outlined below:
Structural Analogues
Spectral and Structural Analysis
- Target Compound : Characterization likely involves NMR (¹H/¹³C), IR, and mass spectrometry to confirm the ethylthio and pyrazole substituents. Crystallographic studies (e.g., using SHELXL or ORTEP ) could resolve its 3D structure, though such data are absent in the evidence.
- Analogues : The compound in was validated via spectral data, emphasizing the importance of NMR in confirming acetamide and thiazole moieties. Similarly, sulfamoyl derivatives in would require IR spectroscopy to identify sulfonamide vibrations (~1300 cm⁻¹).
Biological Activity
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, supported by detailed research findings and data tables.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone under acidic conditions.
- Substitution Reactions : The ethylthio group is introduced via nucleophilic substitution, often using ethanethiol in the presence of a base like sodium hydride.
- Amidation : The final step involves reacting the substituted pyrazole with benzoyl chloride to form the benzamide structure.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The ethylthio group and the pyrazole ring are believed to play crucial roles in binding to these targets, potentially modulating their activity. The precise pathways and molecular targets remain under investigation, but preliminary studies suggest a variety of pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives, suggesting that this compound may exhibit similar effects. For example, compounds with similar structures have shown significant activity against various fungal species, including Pyricularia oryae and Sclerotinia sclerotiorum, with inhibition rates exceeding 70% at specific concentrations .
Insecticidal Activity
In bioassays involving agricultural pests, compounds structurally related to this compound demonstrated notable insecticidal activity. For instance, certain derivatives exhibited mortality rates against Mythimna separate and Helicoverpa armigera exceeding 70% at concentrations around 500 mg/L, indicating potential as lead compounds for pest control applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide moiety significantly influence biological potency. For example, substituents such as halogens in specific positions have been shown to enhance the biological activity of pyrazole derivatives. The presence of electronegative groups in the para position was associated with increased potency against metabotropic glutamate receptors (mGluR) .
Data Table: Biological Activity Summary
Case Studies
In a recent study aimed at discovering new pesticidal compounds, a series of benzamides linked to pyrazole were synthesized and evaluated for their insecticidal properties. Notably, one compound demonstrated an inhibition rate significantly higher than that of traditional pesticides, suggesting that structural modifications can lead to enhanced efficacy while potentially reducing toxicity .
Q & A
Basic: What are the optimal synthetic protocols for 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide to ensure high yield and purity?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole core followed by amide coupling. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for amide bond formation due to their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and minimize side products .
- Catalysts : Amide coupling may employ carbodiimides (e.g., DCC) or triethylamine to activate carboxylic acid groups .
- Purification : Column chromatography or recrystallization is critical for isolating the pure product, especially given the compound’s potential for sulfur-containing byproducts .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the pyrazole ring substitution pattern, ethylthio group position, and benzamide connectivity. Aromatic protons typically appear in the δ 7.0–8.5 ppm range, while the ethylthio group shows signals near δ 1.3–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, using a C18 column and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isotopic patterns of sulfur-containing groups .
Advanced: How can researchers address contradictory data in biological activity assays for this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in solvent (DMSO concentration), pH, or cell line viability thresholds can alter results. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual .
- Compound stability : The ethylthio group may oxidize under certain conditions. Monitor stability via LC-MS over time and use antioxidants like BHT in storage buffers .
- Target specificity : Off-target effects can be evaluated using kinase profiling panels or CRISPR-based gene knockout models to confirm mechanism of action .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The ethylthio group’s hydrophobicity and pyrazole’s hydrogen-bonding capacity are key docking parameters .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability, focusing on the benzamide moiety’s conformational flexibility in aqueous environments .
- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .
Advanced: How to design experiments to study the impact of substituents on the pyrazole ring’s bioactivity?
- Derivative synthesis : Replace the 3-methyl group with halogens or electron-donating groups (e.g., -OCH₃) to assess steric/electronic effects. Use Suzuki-Miyaura cross-coupling for aryl substitutions .
- Biological screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
- Data normalization : Use Z-score analysis to highlight statistically significant activity differences between derivatives .
Advanced: What strategies optimize reaction conditions for synthesizing derivatives with modified sulfur-containing groups?
- Thioether stability : Replace the ethylthio group with bulkier tert-butylthio or arylthio groups to enhance metabolic stability. Use Lawesson’s reagent for sulfur incorporation .
- Solvent optimization : Switch to tetrahydrofuran (THF) for thiol-ene reactions to improve solubility of sulfur intermediates .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving sulfur heterocycles .
Advanced: How can researchers resolve discrepancies in computational vs. experimental binding affinity data?
- Force field calibration : Adjust AMBER parameters to better model sulfur’s van der Waals radius and partial charges .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., using X-ray diffraction) to compare predicted and actual binding poses .
- Free energy calculations : Apply MM-GBSA methods to account for solvation effects overlooked in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
